molecular formula C18H26N2O5S B5359191 4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid

4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid

Número de catálogo B5359191
Peso molecular: 382.5 g/mol
Clave InChI: FGOJOJZOVJPWTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid, commonly known as TBOA, is a chemical compound that has garnered significant attention from researchers due to its potential applications in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of glutamate in the brain. In

Aplicaciones Científicas De Investigación

TBOA has been extensively studied for its potential applications in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

Mecanismo De Acción

TBOA works by inhibiting the activity of glutamate transporters, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate levels can lead to excitotoxicity, which is a process where excessive glutamate causes damage to neurons. Excitotoxicity has been implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which can lead to excitotoxicity. TBOA has also been shown to increase the release of dopamine, which is a neurotransmitter that plays a crucial role in reward-motivated behavior. Additionally, TBOA has been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. TBOA has been shown to be more potent than other glutamate transporter inhibitors, such as DL-threo-beta-benzyloxyaspartate (TBOA). However, one of the limitations of using TBOA is its potential to cause excitotoxicity, which can lead to cell death. Additionally, TBOA has a short half-life, which can make it difficult to study its long-term effects.

Direcciones Futuras

There are several future directions for research on TBOA. One area of research is the development of more potent and selective glutamate transporter inhibitors. Another area of research is the study of TBOA's potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is a need for further research on the long-term effects of TBOA, as well as its potential side effects.
Conclusion:
In conclusion, TBOA is a potent inhibitor of glutamate transporters that has garnered significant attention from researchers due to its potential applications in the field of neuroscience. TBOA has been shown to have a variety of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on TBOA, including the development of more potent and selective glutamate transporter inhibitors and the study of its potential applications in the treatment of neurological disorders.

Métodos De Síntesis

The synthesis of TBOA involves the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine to form 4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}butan-1-ol. This intermediate is then converted to TBOA by reacting it with acetic anhydride and sodium acetate. The final product is obtained by purification using column chromatography.

Propiedades

IUPAC Name

4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-18(2,3)14-4-6-15(7-5-14)26(24,25)20-12-10-19(11-13-20)16(21)8-9-17(22)23/h4-7H,8-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOJOJZOVJPWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.